2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with cyano, fluorophenyl, and oxo groups, as well as an acetamide moiety linked to a trifluoromethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The cyano and fluorophenyl groups are introduced via nucleophilic substitution reactions. For instance, a fluorophenyl halide can react with a cyano-substituted pyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typically employed under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential as a ligand for various biological targets, including enzymes and receptors. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Its structural features are reminiscent of known pharmacophores, suggesting possible applications in the development of anti-inflammatory, anticancer, or antiviral agents.
Industry
Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The cyano and fluorophenyl groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group could improve metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
- 2-(5-cyano-2-phenyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide stands out due to the presence of both cyano and trifluoromethyl groups. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering enhanced potency and selectivity in its applications.
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O2/c21-15-5-1-12(2-6-15)18-26-10-13(9-25)19(30)28(18)11-17(29)27-16-7-3-14(4-8-16)20(22,23)24/h1-8,10H,11H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOMVDCBRCCICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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